

Application Note: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) of Saccharothrixin F

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Compound of Interest

Compound Name: Saccharothrixin F

Cat. No.: B12412262

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Introduction

Saccharothrixin F is a naturally occurring aromatic polyketide with potential biological activity, making it a compound of interest in drug discovery and development. Accurate mass measurement and structural elucidation are critical steps in the characterization of such novel natural products. High-resolution electrospray ionization mass spectrometry (HRESIMS) is a powerful analytical technique that provides precise molecular weight determination and facilitates elemental composition analysis, which are fundamental for the identification and characterization of new chemical entities. This application note provides a detailed protocol for the HRESIMS analysis of **Saccharothrixin F**.

Core Principles

HRESIMS is a soft ionization technique that allows for the ionization of molecules with minimal fragmentation, yielding predominantly protonated molecules ($[M+H]^+$) or other adducts in the positive ion mode, or deprotonated molecules ($[M-H]^-$) in the negative ion mode. The high-resolution capability of the mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, enables the determination of the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm). This level of precision is crucial for calculating the elemental formula of a compound.

Data Presentation

The accurate mass measurement of **Saccharothrixin F** allows for the confident determination of its elemental composition. The key theoretical mass spectrometry data for **Saccharothrixin F** are summarized in the table below.

Parameter	Value
Molecular Formula	C ₂₀ H ₁₈ O ₆
Exact Mass	354.11034 Da[1]
Monoisotopic Mass	354.11033829 Da[1]
[M+H] ⁺	355.11761 Da
[M+Na] ⁺	377.09955 Da
[M+K] ⁺	393.07349 Da
[M-H] ⁻	353.10306 Da

Experimental Protocols

This section details the methodology for the HRESIMS analysis of **Saccharothrixin F**.

Materials and Reagents

- **Saccharothrixin F** (purified solid)
- HPLC-grade methanol
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Calibrant solution (appropriate for the mass spectrometer)

Sample Preparation

Purity of the sample is crucial for accurate HRESIMS analysis.[2]

- Accurately weigh approximately 1 mg of purified **Saccharothrixin F**.
- Dissolve the sample in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
- From the stock solution, prepare a working solution of 1-10 µg/mL by diluting with the appropriate mobile phase solvent.
- For positive ion mode analysis, the final solution can be acidified with 0.1% formic acid to promote protonation.[2] For negative ion mode, a small amount of a basic modifier may be used, though often not necessary for compounds with acidic protons.

Instrumentation and Conditions

A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source is required.

- Ionization Mode: ESI (Positive and/or Negative)
- Capillary Voltage: 3.5 - 4.5 kV
- Cone Voltage: 20 - 40 V
- Source Temperature: 100 - 150 °C
- Desolvation Temperature: 250 - 400 °C
- Nebulizer Gas (N₂): Flow rate as per instrument recommendation
- Drying Gas (N₂): Flow rate as per instrument recommendation
- Mass Analyzer: TOF or Orbitrap
- Mass Range: m/z 100 - 1000

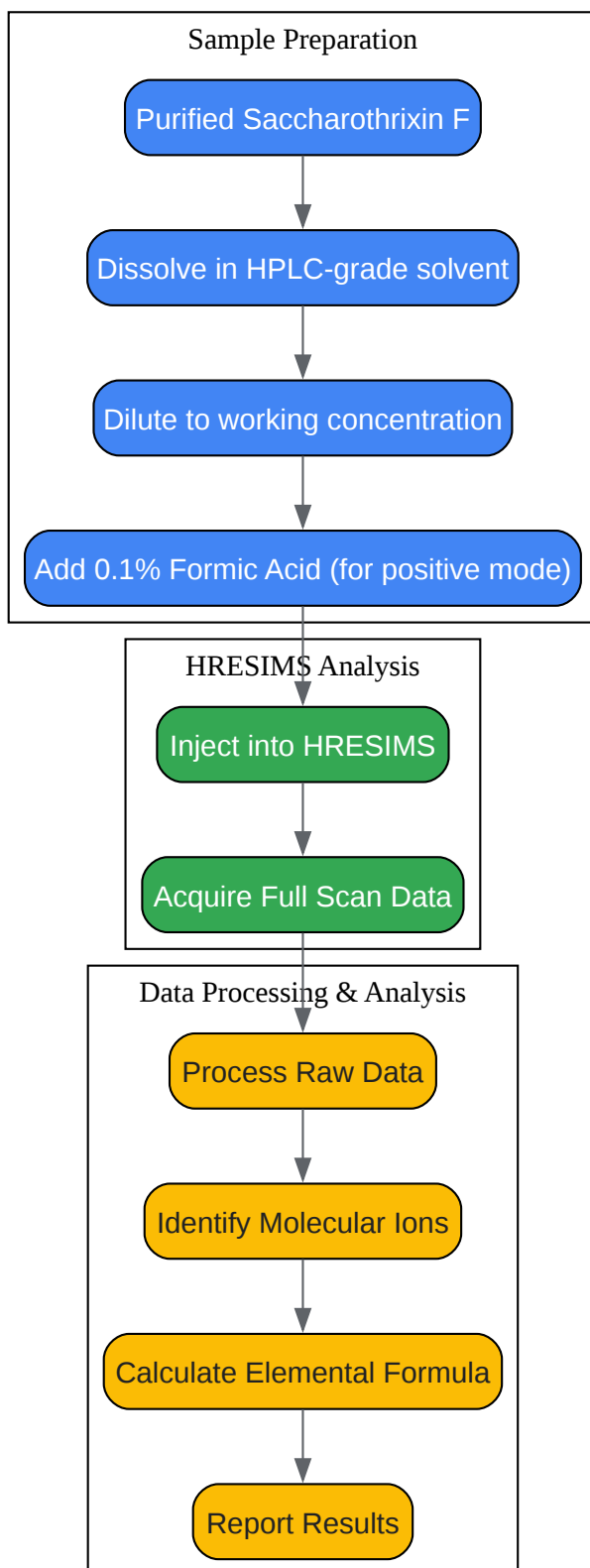
- Acquisition Mode: Full scan
- Calibration: Calibrate the instrument using an appropriate standard solution before analysis to ensure high mass accuracy.

Data Acquisition and Analysis

- Inject the prepared sample solution into the mass spectrometer.
- Acquire the full scan mass spectrum in both positive and negative ion modes.
- Process the raw data using the instrument's software.
- Identify the peaks corresponding to the protonated molecule ($[M+H]^+$), and other potential adducts such as sodium ($[M+Na]^+$) and potassium ($[M+K]^+$) in the positive ion mode spectrum. In the negative ion mode, identify the deprotonated molecule ($[M-H]^-$).
- Determine the experimental accurate mass of the most abundant ion.
- Use the instrument software to calculate the elemental formula based on the accurate mass and compare it with the theoretical formula of **Saccharothrixin F** ($C_{20}H_{18}O_6$). The mass error should ideally be below 5 ppm.
- If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to gain structural insights. While specific fragmentation data for **Saccharothrixin F** is not detailed here, general principles of fragmentation can be applied to propose fragmentation pathways.

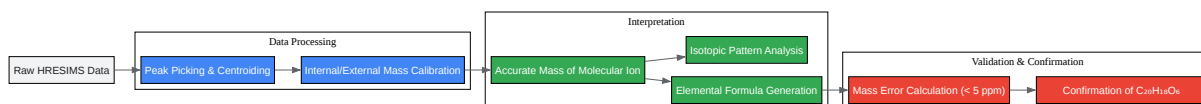
Visualizations

The following diagrams illustrate the logical workflow of the HRESIMS analysis and a conceptual representation of the data analysis process.



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Caption: Experimental workflow for HRESIMS analysis of **Saccharothrixin F**.



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Caption: Logical pathway for HRESIMS data analysis and structure confirmation.

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References

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- 2. utoledo.edu [utoledo.edu]
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